molecular formula C10H12ClNS B2782099 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 885527-44-6

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B2782099
CAS No.: 885527-44-6
M. Wt: 213.72
InChI Key: AXBYTSPCCHOVFT-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a useful research compound. Its molecular formula is C10H12ClNS and its molecular weight is 213.72. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is currently unknown. This compound is a specialty product for proteomics research

Mode of Action

As a specialty product for proteomics research , it may interact with various proteins or enzymes, leading to changes in their function or activity.

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with

Result of Action

As a specialty product for proteomics research , it may have diverse effects depending on the proteins it interacts with

Biochemical Analysis

Biochemical Properties

It is known that it is a selective, competitive arginine vasopressin V2 receptor antagonist . This suggests that it interacts with the arginine vasopressin V2 receptor, a protein that plays a crucial role in maintaining water homeostasis in the body .

Cellular Effects

Its role as an arginine vasopressin V2 receptor antagonist suggests that it may influence cell function by modulating the activity of this receptor . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is likely related to its antagonistic effects on the arginine vasopressin V2 receptor . By binding to this receptor, it may inhibit its activation, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that it is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .

Metabolic Pathways

Given its role as an arginine vasopressin V2 receptor antagonist, it may interact with enzymes or cofactors involved in the metabolism of arginine vasopressin .

Transport and Distribution

Given its role as an arginine vasopressin V2 receptor antagonist, it may be transported to and distributed within cells that express this receptor .

Subcellular Localization

Given its role as an arginine vasopressin V2 receptor antagonist, it may be localized to the cell membrane, where this receptor is typically found .

Properties

IUPAC Name

7-chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c1-7-4-5-12-9-6-8(11)2-3-10(9)13-7/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBYTSPCCHOVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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